molecular formula C27H26ClN3O4S B2504886 ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate CAS No. 866345-70-2

ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

Cat. No.: B2504886
CAS No.: 866345-70-2
M. Wt: 524.03
InChI Key: ISHVBTQSCAYWLI-UHFFFAOYSA-N
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Description

Its structure features a 2-chlorobenzyl group at position 1, a 4-ethylphenyl substituent at position 3, and an ethyl carboxylate ester at position 5. The hexahydropyrido-thieno-pyrimidine core contributes to its rigidity and electronic properties, which are critical for interactions in biological systems. While direct data on its synthesis or bioactivity are absent in the provided evidence, analogs and related scaffolds (e.g., thieno-pyrimidines, pyrano-pyrimidines) suggest its utility in medicinal chemistry for kinase inhibition or cytotoxic activity .

Properties

CAS No.

866345-70-2

Molecular Formula

C27H26ClN3O4S

Molecular Weight

524.03

IUPAC Name

ethyl 6-[(2-chlorophenyl)methyl]-4-(4-ethylphenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

InChI

InChI=1S/C27H26ClN3O4S/c1-3-17-9-11-19(12-10-17)31-24(32)23-20-13-14-29(27(34)35-4-2)16-22(20)36-25(23)30(26(31)33)15-18-7-5-6-8-21(18)28/h5-12H,3-4,13-16H2,1-2H3

InChI Key

ISHVBTQSCAYWLI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4Cl)SC5=C3CCN(C5)C(=O)OCC

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrido-thieno-pyrimidine core. Its molecular formula is C24H26ClN3O4SC_{24}H_{26}ClN_3O_4S, and it has a molecular weight of approximately 469.99 g/mol. The presence of the chlorobenzyl and ethylphenyl substituents suggests potential for various biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its pharmacological properties. Key areas of investigation include:

  • Anticancer Activity : Initial studies indicate that derivatives of pyrido-thieno-pyrimidines exhibit anticancer properties. In vitro assays have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various bacterial strains. The presence of the chlorobenzyl group may enhance membrane permeability, facilitating the entry of the compound into microbial cells.
  • Cytotoxicity : Cytotoxicity assays reveal that some derivatives can selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
CytotoxicitySelectively toxic to cancer cells
Enzyme InhibitionInhibits key enzymes involved in tumor growth

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of related pyrido-thieno-pyrimidine compounds. The findings indicated that these compounds could inhibit the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) through mechanisms involving cell cycle arrest at the G2/M phase and induction of apoptosis via caspase activation .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones in disk diffusion assays, suggesting effective antimicrobial properties attributed to the structural features of the compounds .

The biological activity of this compound may involve several mechanisms:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication processes.
  • Enzyme Inhibition : Compounds may act as inhibitors of key metabolic enzymes involved in cancer metabolism or bacterial growth.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress can lead to cellular damage and death in susceptible cells.

Scientific Research Applications

General Synthetic Pathway

  • Starting Materials : The synthesis begins with 2-aminothiophene derivatives.
  • Reagents : Common reagents include carbonyl compounds and various bases.
  • Conditions : Reactions are often conducted under reflux or microwave conditions to optimize yield.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For example, studies have demonstrated that similar compounds show effectiveness against various bacterial strains due to their ability to inhibit specific bacterial enzymes .

Anticancer Properties

Thienopyrimidine derivatives are also being investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through various pathways .

Inhibitory Effects on Enzymes

In silico docking studies have suggested that ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate could act as a potent inhibitor of enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory processes . This positions the compound as a candidate for further development in anti-inflammatory therapies.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial activity of various thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that derivatives of thienopyrimidine could significantly reduce cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest. These findings suggest the potential application of this compound in targeted cancer therapies .

Comparison with Similar Compounds

Compound 3f (Ethyl (Z)-2-(Ethoxymethyl)-3-(2-((4-(3-(3-Nitrophenyl)acryloyl)phenyl)amino)-2-oxoethyl)-4-oxo-3,5,6,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate)

  • Structural Differences: Shares the pyrido-thieno-pyrimidine core but substitutes the 2-chlorobenzyl group with a nitro-phenyl acryloyl moiety and includes an ethoxymethyl chain.
  • Synthesis : Achieved in 82% yield via condensation reactions in DMF-H₂O .
  • Properties : Pale yellow crystals with a defined melting point (unreported for the target compound).
Parameter Target Compound Compound 3f
Core Structure Hexahydropyrido-thieno-pyrimidine Tetrahydropyrido-thieno-pyrimidine
Substituents 2-Chlorobenzyl, 4-ethylphenyl Nitrophenyl acryloyl, ethoxymethyl
Yield Not reported 82%
Melting Point Not reported Reported (exact value N/A)

Thieno-Pyrimidine Derivatives

Compound 9 (3-(3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridin-2-yl)-3-oxopropyl 4-Chlorobenzoate)

  • Structural Differences: Features a thieno[2,3-b]pyridinone core instead of pyrido-thieno-pyrimidine. The 4-chlorobenzoate ester contrasts with the ethyl carboxylate in the target compound.
  • Synthesis: Derived from enaminone intermediates, highlighting divergent reactivity of thiophene vs. pyridine fusion .

Cytotoxic Thieno[2,3-d]Pyrimidines

Compound 5 (2-Chloro-N'-(5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide)

  • Bioactivity : Exhibits cytotoxicity with IC₅₀ >5 μM, suggesting moderate potency.
  • Structural Insight: The tetrahydrobenzo-thieno-pyrimidine core and chloroacetohydrazide sidechain differ from the target compound’s 4-ethylphenyl and ethyl carboxylate groups. Such substituents may influence solubility and target selectivity .

Pyrano-Pyrimidine Derivatives

4-(4-Chlorophenyl)-5,7-Dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo-[4′,3′:5,6]-pyrano[2,3-d]-pyrimidine-3-carboxylate

  • Structural Contrast: Replaces the pyrido-thieno system with a pyrano-pyrimidine scaffold. The 4-chlorophenyl group is retained, but the carboxylate is at position 3 instead of 6.
  • Synthesis : Synthesized via a four-component reaction, demonstrating the versatility of multicomponent strategies compared to stepwise approaches for the target compound .

Key Research Findings and Trends

Electronic and Structural Similarity: Compounds with isoelectronic cores (e.g., pyrido-thieno-pyrimidine vs. pyrano-pyrimidine) exhibit divergent bioactivities due to differences in ring strain and hydrogen-bonding capacity .

Substituent Effects :

  • Electron-Withdrawing Groups : The 2-chlorobenzyl in the target compound may enhance electrophilicity compared to Compound 3f’s nitro-phenyl acryloyl group.
  • Alkyl Chains : The 4-ethylphenyl group could improve lipophilicity, whereas ethoxymethyl in Compound 3f may increase solubility .

Synthetic Challenges: The hexahydropyrido-thieno-pyrimidine core requires precise control over ring closure and oxidation states, as seen in analogous syntheses .

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